3-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves introducing a difluoromethyl group onto a tetrahydroimidazo[1,2-a]pyridine scaffold. While specific synthetic routes may vary, the incorporation of the difluoromethyl moiety is crucial for its biological activity. Researchers have developed novel methods to access difluoromethylated heterocycles, including pyrazoline, pyrrole, and thiophene derivatives .
Molecular Structure Analysis
The molecular formula of 3-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is C₉H₈F₂N₂O₂ . The compound contains a tetrahydroimidazo[1,2-a]pyridine core with a difluoromethyl group attached to the carboxylic acid functionality . The precise arrangement of atoms can be visualized using its structural formula.
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, its difluoromethyl group can participate in various transformations. These reactions could include nucleophilic substitutions, cross-couplings, and other functional group modifications. Further studies are needed to explore its reactivity and potential applications .
Properties
IUPAC Name |
3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-8(11)7-6(9(14)15)12-5-3-1-2-4-13(5)7/h8H,1-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIAPNULSFUFNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=C2C(F)F)C(=O)O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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